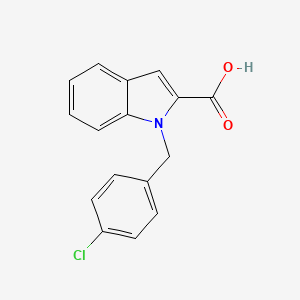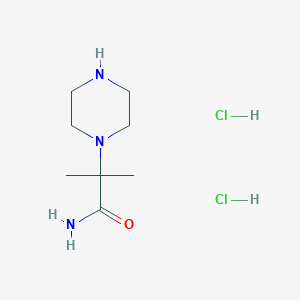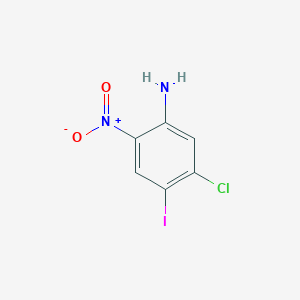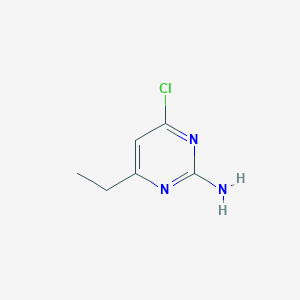![molecular formula C11H11ClN2S B1358503 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 446858-94-2](/img/structure/B1358503.png)
5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (CTMA) is a heterocyclic compound that is widely used in scientific research due to its unique properties and potential applications. CTMA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine derivatives have been examined for anti-inflammatory activity. Studies show that these compounds, particularly N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, act as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis, which is involved in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Antimicrobial Activity
Some 1,3,4-thiadiazole derivatives have been found to possess antimicrobial properties. For example, synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including those similar to 5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, have been investigated for their effectiveness in inhibiting corrosion of metals like iron. These studies involve quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Neurodegenerative Therapeutics
Research has explored the potential of 4-(4-chlorophenyl)thiazol-2-amines in treating neurodegenerative diseases. These compounds show promise as dual DNase I and 5-LO inhibitors, which could be beneficial in developing Alzheimer's therapeutics with anti-inflammatory properties (Šmelcerović et al., 2019).
Antiviral Activity
5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole sulfonamides, derived from 4-chlorobenzoic acid, have been synthesized and tested for antiviral activities, including activity against tobacco mosaic virus (Chen et al., 2010).
Anticancer Potential
Compounds like 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one have been synthesized and tested for their anticancer properties, showing activity against various human tumor cell lines (Kattimani et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of similar compounds , it is likely that this compound has a broad range of molecular and cellular effects.
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(15-11(13)14-7)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXKMXIDIZOKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)
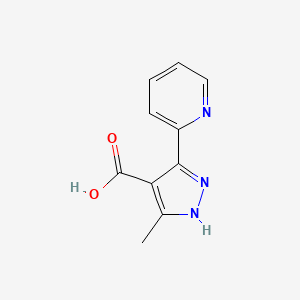

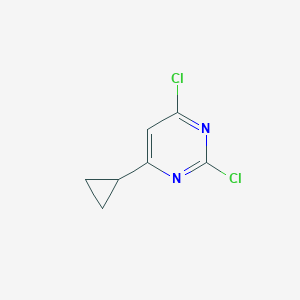
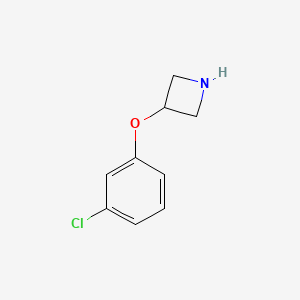
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
